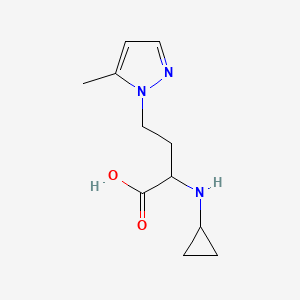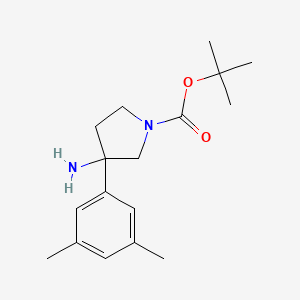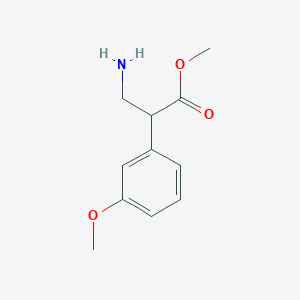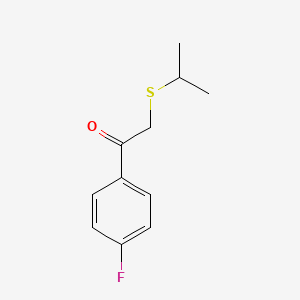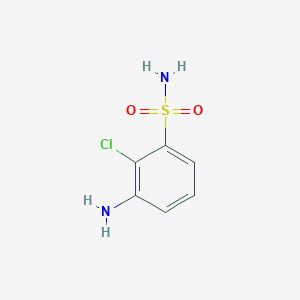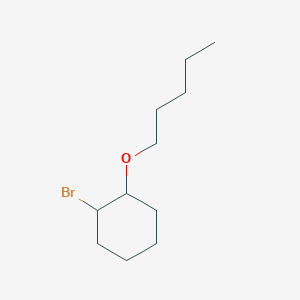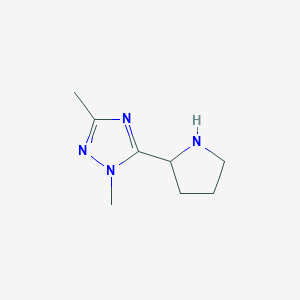![molecular formula C8H3ClF3NS B13635379 3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a chlorine atom at the 3rd position and a trifluoromethyl group at the 5th position on the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(trifluoromethyl)-1,2-benzothiazole typically involves the reaction of 3,5-dihalobenzotrifluoride with a suitable sulfur source. One common method includes the use of 3,5-dihalo-4-aminotrifluorotoluene as a starting material, which undergoes a diazotization deamination reaction to yield 3,5-dihalobenzotrifluoride. This intermediate is then subjected to a Grignard reagent reaction, followed by a nucleophilic addition reaction with a trifluoromethylation reagent .
Industrial Production Methods
Industrial production of 3-chloro-5-(trifluoromethyl)-1,2-benzothiazole often involves large-scale synthesis using cost-effective and readily available raw materials. The process typically includes the steps mentioned above, optimized for large-scale production to ensure high yield and economic viability .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Trifluoromethylation: Introduction of trifluoromethyl groups into the compound can be achieved through various methods, including aromatic coupling reactions and nucleophilic trifluoromethylation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane and sodium trifluoroacetate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while trifluoromethylation can introduce additional trifluoromethyl groups into the molecule .
Scientific Research Applications
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-chloro-5-(trifluoromethyl)-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, the trifluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate for the synthesis of various agrochemicals.
3,5-dichloro-4-(trifluoromethyl)pyridine: Used in the production of crop-protection products
Uniqueness
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H3ClF3NS |
|---|---|
Molecular Weight |
237.63 g/mol |
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-5-3-4(8(10,11)12)1-2-6(5)14-13-7/h1-3H |
InChI Key |
ZQBRRIPASXWHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


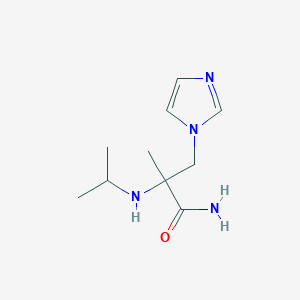
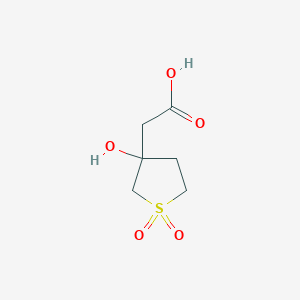

![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)

